An In-Depth Technical Guide to 2-Bromocyclopentane-1,3-dione: Chemical Properties and Reactivity
An In-Depth Technical Guide to 2-Bromocyclopentane-1,3-dione: Chemical Properties and Reactivity
Abstract: This technical guide provides a comprehensive overview of 2-bromocyclopentane-1,3-dione, a key intermediate in organic synthesis. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and core reactivity. It is intended for researchers, scientists, and professionals in drug development who utilize versatile scaffolds for the synthesis of complex molecular architectures. The guide summarizes quantitative data in structured tables and illustrates key synthetic and reactive pathways using logical diagrams to facilitate understanding and application in a laboratory setting.
Chemical and Physical Properties
2-Bromocyclopentane-1,3-dione is a halogenated cyclic β-dicarbonyl compound. Its structure, featuring a reactive bromine atom alpha to two carbonyl groups, makes it a valuable and versatile building block in synthetic chemistry.
Chemical Identifiers
The fundamental identifiers for 2-bromocyclopentane-1,3-dione are summarized in the table below, providing essential information for substance registration and identification.[1]
| Identifier | Value |
| CAS Number | 14203-24-8[1] |
| IUPAC Name | 2-bromocyclopentane-1,3-dione[1] |
| Molecular Formula | C₅H₅BrO₂[1] |
| SMILES | C1CC(=O)C(C1=O)Br[1] |
| InChI | InChI=1S/C5H5BrO2/c6-5-3(7)1-2-4(5)8/h5H,1-2H2[1] |
| InChIKey | ROZCQYLERXSBBC-UHFFFAOYSA-N[1] |
Physicochemical Data
The key physicochemical properties of 2-bromocyclopentane-1,3-dione have been compiled from various sources. It should be noted that some parameters, such as boiling point and density, are predicted values.
| Property | Value |
| Molecular Weight | 177.00 g/mol [1] |
| Exact Mass | 175.94729 Da[1] |
| Melting Point | 197-199 °C (decomposes)[2][3] |
| Boiling Point (Predicted) | 259.0 ± 40.0 °C[2] |
| Density (Predicted) | 1.842 ± 0.06 g/cm³[2] |
| LogP | 0.68190[2] |
| Polar Surface Area (PSA) | 34.14 Ų[2] |
Spectral Data
Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds. While detailed experimental spectra are not publicly available, computational predictions and mentions in databases provide some insight.
| Data Type | Value / Information |
| GC-MS | A record for Gas Chromatography-Mass Spectrometry exists, indicating its volatility and suitability for this analytical technique.[1] |
| Infrared (IR) Spectra | Vapor phase IR spectra information is available through specialized databases.[1] |
| Predicted Collision Cross Section (CCS) | [M+H]⁺: 127.6 Ų [M+Na]⁺: 140.4 Ų [M-H]⁻: 134.3 Ų[4] |
Synthesis of 2-Bromocyclopentane-1,3-dione
The primary route for synthesizing 2-bromocyclopentane-1,3-dione is through the alpha-bromination of its precursor, cyclopentane-1,3-dione. This reaction leverages the acidic nature of the proton situated between the two carbonyl groups, which facilitates enolization and subsequent reaction with an electrophilic bromine source.
Caption: General workflow for the synthesis of 2-bromocyclopentane-1,3-dione.
Experimental Protocol: Bromination of Cyclopentane-1,3-dione
This protocol describes a general method for the synthesis of 2-bromocyclopentane-1,3-dione using N-bromosuccinimide (NBS) as the brominating agent.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopentane-1,3-dione (1.0 eq) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).
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Addition of Reagent: Add N-bromosuccinimide (1.0-1.1 eq) to the solution. For radical-initiated reactions, a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) can be added, and the reaction mixture can be irradiated with a UV lamp or heated.
-
Reaction Conditions: Stir the mixture at room temperature or gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct. Wash the filtrate with water, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.
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Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-bromocyclopentane-1,3-dione.
Reactivity and Synthetic Applications
The reactivity of 2-bromocyclopentane-1,3-dione is dominated by three main features: the electrophilic carbon bearing the bromine atom, the acidity of the C-H proton at the C2 position (in its enol form), and the electrophilicity of the two carbonyl carbons. This trifecta of reactivity makes it a powerful intermediate for generating molecular diversity.
Caption: Core reactivity pathways of 2-bromocyclopentane-1,3-dione.
Nucleophilic Substitution
The bromine atom at the C2 position is susceptible to displacement by a wide range of nucleophiles. This allows for the introduction of various functional groups, including carbon, nitrogen, oxygen, and sulfur-based moieties. Such reactions are fundamental to building the core of many bioactive molecules.[5]
Enolate Chemistry
Despite the presence of a bromine atom, the C2 position can be deprotonated under appropriate basic conditions to form an enolate. This enolate can then react with various electrophiles. However, care must be taken as strong bases can also promote elimination or other side reactions. Alkylation of related 2-substituted cyclopentane-1,3-diones is a known strategy for building molecular complexity.[6]
Reactions at the Carbonyl Groups
The two carbonyl groups can undergo standard ketone reactions. These include:
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Reduction: Using reducing agents like sodium borohydride (NaBH₄) to form the corresponding diol.
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Nucleophilic Addition: Reaction with organometallic reagents such as Grignard or organolithium reagents to form tertiary alcohols.
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Wittig Reaction: Conversion of one or both carbonyls to an alkene, although the reactivity can be complex for 1,3-diones.[6]
Role in Drug Development
Cyclic dione scaffolds are prevalent in natural products and pharmaceuticals due to their conformational rigidity and ability to engage in multiple binding interactions.[7] 2-Bromocyclopentane-1,3-dione serves as a key intermediate, providing a reactive handle (the bromine atom) to append various pharmacophores or to build fused ring systems. Its utility is noted in the synthesis of compounds for screening libraries and as starting materials for complex target molecules.[8][] The desymmetrization of such prochiral diones is a powerful strategy for accessing chiral, densely functionalized cyclopentane derivatives.[7]
Safety and Handling
2-Bromocyclopentane-1,3-dione is classified as a hazardous substance and requires careful handling in a laboratory setting.[1][3]
| Hazard Class | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed[1] |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation[1] |
| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation[1] |
Handling and Storage:
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Use only in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.[3]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Keep away from heat, sparks, and open flames.[11]
Conclusion
2-Bromocyclopentane-1,3-dione is a highly functionalized and reactive synthetic intermediate. Its chemical properties, particularly the presence of a labile bromine atom and two carbonyl groups, provide multiple avenues for chemical modification. This versatility makes it an important tool for medicinal chemists and drug development professionals aiming to construct novel and complex molecular entities. A thorough understanding of its reactivity, combined with stringent adherence to safety protocols, is essential for its effective and safe utilization in research and development.
References
- 1. 2-Bromocyclopentane-1,3-dione | C5H5BrO2 | CID 600689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-1,3-Cyclopentanedione | CAS#:14203-24-8 | Chemsrc [chemsrc.com]
- 3. echemi.com [echemi.com]
- 4. PubChemLite - 2-bromocyclopentane-1,3-dione (C5H5BrO2) [pubchemlite.lcsb.uni.lu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]




